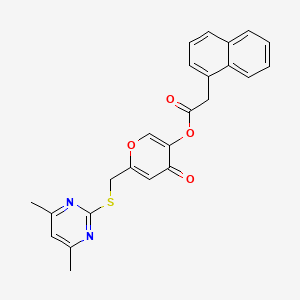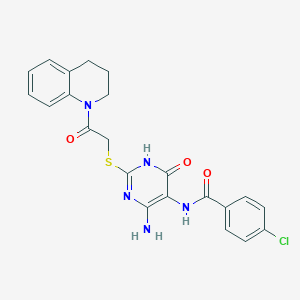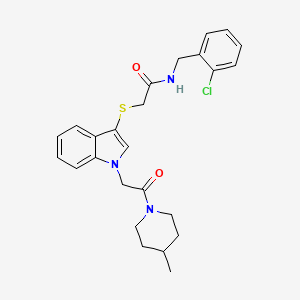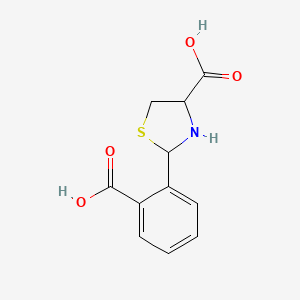
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known as PTEN inhibitor compound III, is a small molecule inhibitor that has been gaining increasing attention in scientific research. This compound is a potent inhibitor of the phosphatase and tensin homolog (PTEN) protein, which is a tumor suppressor that plays a critical role in regulating cell growth and survival.
Mecanismo De Acción
The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide involves the inhibition of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, which is a lipid phosphatase that negatively regulates the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell survival and proliferation. By inhibiting N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide, N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide promotes the activation of the PI3K/Akt pathway, leading to increased apoptosis and decreased cell proliferation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has also been shown to have other biochemical and physiological effects. It has been reported to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is its potency as a N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide inhibitor. It has been shown to be effective at nanomolar concentrations in vitro, making it a useful tool for studying the role of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide. One area of interest is the development of more potent and selective N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide inhibitors based on the structure of this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent in other diseases beyond cancer, such as diabetes and inflammation. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has been described in several research papers. One of the most commonly used methods involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with N-(2-aminoethyl)pyrrolidine and thiophene-3-carboxaldehyde to yield the final product. The purity and yield of the compound can be improved by using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. As a N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide inhibitor, this compound has been shown to suppress tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(18-8-7-16-5-1-2-6-17(16)13-18)22-14-20(19-9-12-25-15-19)23-10-3-4-11-23/h1-2,5-9,12-13,15,20H,3-4,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBTWENTEQSRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974782.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)


![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
